What is Boc-Gln-ONp and its role in peptide synthesis?
What is Boc-Gln-ONp and its role in peptide synthesis?
This is an in-depth technical guide on Boc-Gln-ONp (N-alpha-t-Butyloxycarbonyl-L-glutamine p-nitrophenyl ester), structured for researchers and drug development professionals.
Strategic Application, Mechanism, and Protocols
Executive Summary
Boc-Gln-ONp (CAS: 15387-45-8) is a pre-activated amino acid derivative historically and chemically significant in Boc-chemistry peptide synthesis. Its primary role is to introduce Glutamine (Gln) residues into a peptide chain while circumventing the deleterious side reactions associated with standard carbodiimide activation—specifically, the dehydration of the Glutamine side-chain carboxamide to a nitrile.
This guide details the physicochemical properties of Boc-Gln-ONp, the mechanistic basis for its selection over free acid coupling, and validated experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS).
Chemical Identity & Properties
| Property | Data |
| Chemical Name | N-α-t-Butyloxycarbonyl-L-glutamine p-nitrophenyl ester |
| Common Abbreviation | Boc-Gln-ONp |
| CAS Number | 15387-45-8 |
| Molecular Formula | |
| Molecular Weight | 367.35 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DCM, DMSO; slightly soluble in Ethanol |
| Leaving Group | p-Nitrophenol ( |
| Storage | -20°C, desiccated (hydrolysis sensitive) |
The "Glutamine Problem" in Peptide Synthesis
To understand the necessity of Boc-Gln-ONp, one must first understand the failure mode of standard coupling reagents (like DCC/DIC) when applied to unprotected Glutamine.
The Dehydration Side Reaction
When Boc-Gln-OH (free acid) is activated with a carbodiimide (e.g., DCC), the activating agent can react with the side-chain amide oxygen instead of (or in addition to) the
Mechanism of Failure:
-
Carbodiimide reacts with the side-chain amide.
-
Loss of water (as dicyclohexylurea).[1]
-
Formation of
-cyano- -aminobutyric acid derivative.
The Active Ester Solution
Boc-Gln-ONp solves this by "isolating" the activation step. The ester is synthesized under controlled conditions (or purchased pure). During the actual peptide coupling event, no carbodiimide is present . The reaction proceeds via direct aminolysis of the active ester, eliminating the risk of side-chain dehydration.
Mechanistic Visualization
The following diagram contrasts the high-risk Carbodiimide pathway with the safe Active Ester pathway.
Figure 1: Comparison of Dehydration Risk (Red) vs. Active Ester Safety (Green).
Experimental Protocol: Solid Phase Coupling
Note: p-Nitrophenyl esters are less reactive than modern OSu or OBt esters. Therefore, HOBt (1-Hydroxybenzotriazole) is strictly required as a catalyst to ensure complete coupling within a reasonable timeframe.
Reagents Preparation
-
Resin: 1.0 g Boc-aminoacyl-resin (e.g., MBHA or PAM resin).
-
Boc-Gln-ONp: 3.0 equivalents relative to resin loading.
-
HOBt (Anhydrous): 3.0 equivalents.
-
Solvent: DMF (Dimethylformamide), amine-free, high purity.
-
Base: DIEA (Diisopropylethylamine) - Optional/Situational. Only required if the resin was neutralized separately or if salt formation is suspected. Standard Boc cycles often involve a TFA deprotection followed by a DIEA neutralization wash before adding the coupling mixture.
Step-by-Step Coupling Workflow
-
Deprotection & Neutralization (Standard Cycle):
-
Treat resin with 50% TFA/DCM to remove the previous Boc group.
-
Wash with DCM.[2]
-
Neutralize with 5% DIEA/DCM (2x 2 min).
-
CRITICAL: Wash resin extensively with DMF (5x) to remove all traces of excess base, which can cause racemization or premature hydrolysis of the ester.
-
-
Coupling Reaction:
-
Reaction Monitoring:
-
Time: Allow to react for 4 to 12 hours . ONp esters are kinetically slow compared to HATU/HBTU.
-
Visual Indicator: The solution will turn increasingly yellow due to the release of p-nitrophenol (leaving group).
-
Kaiser Test: Perform a quantitative Ninhydrin test (Kaiser test) at 4 hours. If positive (blue beads), extend reaction or recouple.
-
-
Workup:
-
Drain the yellow reaction fluid.
-
Wash resin with DMF (3x) until the yellow color (p-nitrophenol) is completely removed.
-
Wash with DCM (3x).
-
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Slow Coupling (>12h) | Steric hindrance or low reactivity of ONp. | Increase temperature to 40°C (carefully) or double HOBt concentration. |
| Incomplete Coupling | Aggregation of peptide chain.[4] | Use "Magic Mixture" (DCM/DMF/NMP) or switch to Boc-Gln-Xan-OH (Xanthyl protection) if solubility is the blocker. |
| Precipitation | Low solubility of Boc-Gln-ONp. | Ensure DMF is used; avoid pure DCM for the coupling step. |
Strategic Context: When to use Boc-Gln-ONp?
While modern Fmoc chemistry often uses trityl-protected Glutamine (Fmoc-Gln(Trt)-OH) which permits the use of standard coupling reagents (HATU/DIC), Boc-Gln-ONp remains vital for:
-
Boc-Chemistry SPPS: Where Trt groups are not stable to the repetitive TFA deprotection cycles used in Boc synthesis.
-
Solution Phase Synthesis: For the convergent synthesis of protected peptide fragments where acid-labile side chain protection is undesirable.
-
Avoiding Xanthyl Groups: Historically, Xanthyl (Xan) protection was the alternative, but it is extremely bulky and can modify solubility unpredictably. ONp allows the use of side-chain unprotected Gln safely.
Safety and Handling
-
p-Nitrophenol Release: The byproduct, p-nitrophenol, is a known irritant and toxic if ingested or absorbed. It stains skin yellow.
-
Protocol: All washes containing the yellow eluate must be collected as hazardous organic waste.
-
-
Sensitization: As with all activated esters, Boc-Gln-ONp is a potent sensitizer. Handle in a fume hood with gloves.
References
- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Sigma-Aldrich. (n.d.).[5] Product Specification: Boc-Gln-ONp. Retrieved from (Verified CAS 15387-45-8).
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[6][7][8] Journal of the American Chemical Society, 115(10), 4397-4398. (Context for HOBt/HOAt catalysis of active esters).
- Mojsov, S., Mitchell, A. R., & Merrifield, R. B. (1980). A quantitative evaluation of methods for coupling asparagine. Journal of Organic Chemistry, 45(4), 555–560. (Discusses dehydration side reactions and active ester utility).
Sources
- 1. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. Boc-Gln-OH 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. nbinno.com [nbinno.com]
